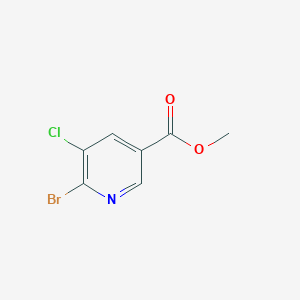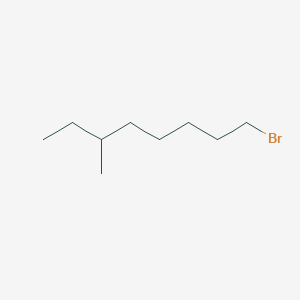
Methyl 6-bromo-5-chloronicotinate
説明
“Methyl 6-bromo-5-chloronicotinate” is a chemical compound with the CAS Number: 78686-80-3 . It has a molecular weight of 250.48 . The IUPAC name for this compound is methyl 6-bromo-5-chloronicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-5-chloronicotinate” is1S/C7H5BrClNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 6-bromo-5-chloronicotinate” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Brominated and Chlorinated Compounds in Environmental Chemistry
Brominated and chlorinated compounds like Methyl 6-bromo-5-chloronicotinate are significant in environmental chemistry due to their interactions with atmospheric and aquatic systems. For example, methyl bromide emissions from biomass burning contribute notably to the stratospheric bromine budget, impacting ozone layer depletion (Stein Mané & M. Andreae, 1994) here. Similarly, the volatilization of methyl bromide from agricultural fields indicates its significant escape into the atmosphere, which poses challenges for environmental management (M. Majewski et al., 1995) here.
Role in Organic Synthesis
Compounds with bromine and chlorine substituents are crucial in organic synthesis, serving as intermediates in the preparation of various organic molecules. For instance, the halomethylation of salicylaldehydes demonstrates the utility of bromo- and chloro-methyl groups in creating functional molecules for coordination chemistry, highlighting a potential use for Methyl 6-bromo-5-chloronicotinate in synthesizing heteroditopic ligands (Qiang Wang et al., 2006) here.
Environmental Impact and Degradation
The environmental impact of brominated and chlorinated compounds, alongside their degradation, is an area of significant research interest. Techniques for the destruction of methyl bromide adsorbed to activated carbon through thiosulfate or electrolysis have been explored, which could inform methods for handling waste or residuals from Methyl 6-bromo-5-chloronicotinate applications (Yu Yang et al., 2015) here.
Safety And Hazards
“Methyl 6-bromo-5-chloronicotinate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which suggest avoiding breathing dust, wearing protective gloves, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
methyl 6-bromo-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLLXKWMRGGKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506558 | |
| Record name | Methyl 6-bromo-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-5-chloronicotinate | |
CAS RN |
78686-80-3 | |
| Record name | Methyl 6-bromo-5-chloro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78686-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-bromo-5-chloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)


